THZ1 vs. THZ1-R: Covalent Binding to Cys312 Is Essential for Potent CDK7 Inhibition
THZ1 covalently modifies CDK7 at Cys312, resulting in an IC50 of 3.2 nM. Its non-covalent analog THZ1-R, which lacks the acrylamide warhead required for covalent bond formation, exhibits an IC50 of 146 nM and a Kd of 142 nM for CDK7 binding . This represents a 45.6-fold reduction in potency directly attributable to the loss of covalent engagement. In cellular assays, THZ1 at 250 nM completely inhibits phosphorylation of RNA polymerase II CTD at Ser5 and Ser7 in Jurkat cells, whereas THZ1-R shows no effect .
| Evidence Dimension | CDK7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | THZ1-R (non-covalent analog) IC50 = 146 nM, Kd = 142 nM |
| Quantified Difference | 45.6-fold reduction in potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Demonstrates that covalent modification of Cys312 is the principal driver of THZ1's nanomolar potency, distinguishing it from non-covalent CDK7 inhibitors and confirming that the acrylamide moiety is essential for activity.
